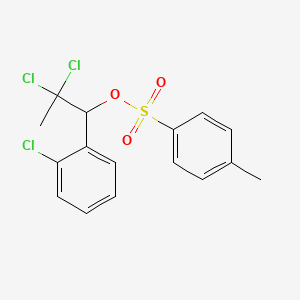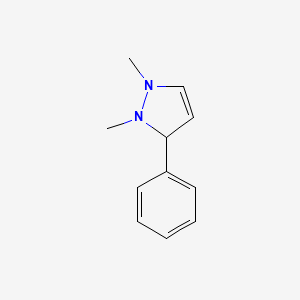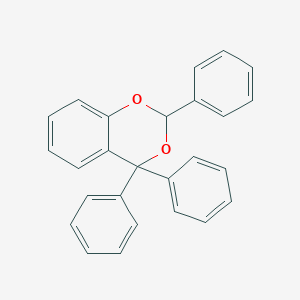
4H-1,3-Benzodioxin, 2,4,4-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzodioxin, 2,4,4-triphenyl- is a heterocyclic organic compound with a unique structure that includes a dioxin ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin, 2,4,4-triphenyl- typically involves the iodocyclization of t-butyl o-vinylphenyl carbonate derivatives. This process includes the treatment of t-butyl 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate, resulting in the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. These iodides are then reduced with tributyltin hydride to yield the corresponding 4-methyl-4H-1,3-benzodioxin-2-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzodioxin, 2,4,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hydrogencarbonate, and tributyltin hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of 4H-1,3-Benzodioxin, 2,4,4-triphenyl-, such as 4-iodomethyl-4H-1,3-benzodioxin-2-one and 4-methyl-4H-1,3-benzodioxin-2-one .
Applications De Recherche Scientifique
4H-1,3-Benzodioxin, 2,4,4-triphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzodioxin, 2,4,4-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4H-1,3-Benzodioxin, 2,4,4-triphenyl- include:
- 4H-1,3-Benzodioxin-2-one derivatives
- 4H-3,1-Benzoxazin-4-ones
- 3H-Quinazolin-4-ones
Uniqueness
4H-1,3-Benzodioxin, 2,4,4-triphenyl- is unique due to its specific structure, which includes a dioxin ring fused with a benzene ring and three phenyl groups
Propriétés
Numéro CAS |
30309-99-0 |
|---|---|
Formule moléculaire |
C26H20O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2,4,4-triphenyl-1,3-benzodioxine |
InChI |
InChI=1S/C26H20O2/c1-4-12-20(13-5-1)25-27-24-19-11-10-18-23(24)26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
Clé InChI |
WAVYJDXSAFBUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2OC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



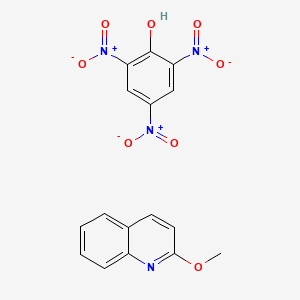
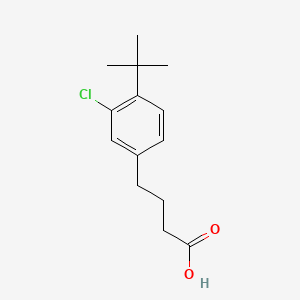




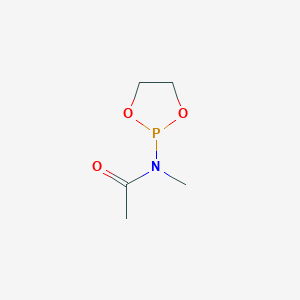


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
